

BWA-522 Mechanism of Action in Prostate Cancer: An In-Depth Technical Guide

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Compound of Interest

Compound Name: BWA-522 intermediate-2

Cat. No.: B12371727

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Abstract

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to address the challenges of resistance in prostate cancer. It operates by selectively inducing the degradation of the Androgen Receptor (AR), a key driver of prostate cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of BWA-522, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Core Mechanism of Action: Targeted Protein Degradation

BWA-522 is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the Androgen Receptor. It is comprised of three key components:

- A ligand that binds to the N-Terminal Domain (NTD) of the Androgen Receptor: This component is derived from the AR-NTD antagonist ralaniten (EPI-002). Targeting the NTD is a crucial strategy as it allows BWA-522 to be effective against both full-length AR (AR-FL) and splice variants, such as AR-V7, which lack the ligand-binding domain and are a common source of resistance to conventional anti-androgen therapies.^[1]

- A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase: This moiety engages the cellular machinery responsible for tagging proteins for degradation.[1][2]
- A chemical linker: This connects the AR-NTD ligand and the E3 ligase ligand, facilitating the formation of a ternary complex between AR and CRBN.

The formation of this BWA-522-mediated ternary complex brings the AR protein into close proximity with the E3 ligase, leading to the poly-ubiquitination of the AR. This ubiquitination marks the AR for recognition and subsequent degradation by the 26S proteasome. The degradation of both AR-FL and AR-V7 effectively shuts down androgen signaling, leading to the suppression of downstream gene expression, induction of apoptosis, and inhibition of tumor growth in prostate cancer cells.[3][4]

Quantitative Data Summary

The efficacy of BWA-522 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Degradation and Anti-proliferative Activity

Cell Line	Target Protein	DC50 (μM)	IC50 (μM)	Notes
VCaP	AR-FL	0.73[5]	5.59	-
VCaP	AR-V7	0.67[5]	5.59	BWA-522 demonstrates potent degradation of both AR-FL and the key splice variant AR-V7.
LNCaP	AR-FL	3.5[3]	1.07	-
22Rv1	Not Specified	Not Specified	4.08	This cell line is known to be enzalutamide-resistant.

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell viability.

Table 2: In Vitro Degradation Efficiency

Cell Line	Target Protein	Concentration (μM)	Degradation Efficiency (%)
VCaP	AR-V7	1	77.3[6]
LNCaP	AR-FL	5	72.0[6]

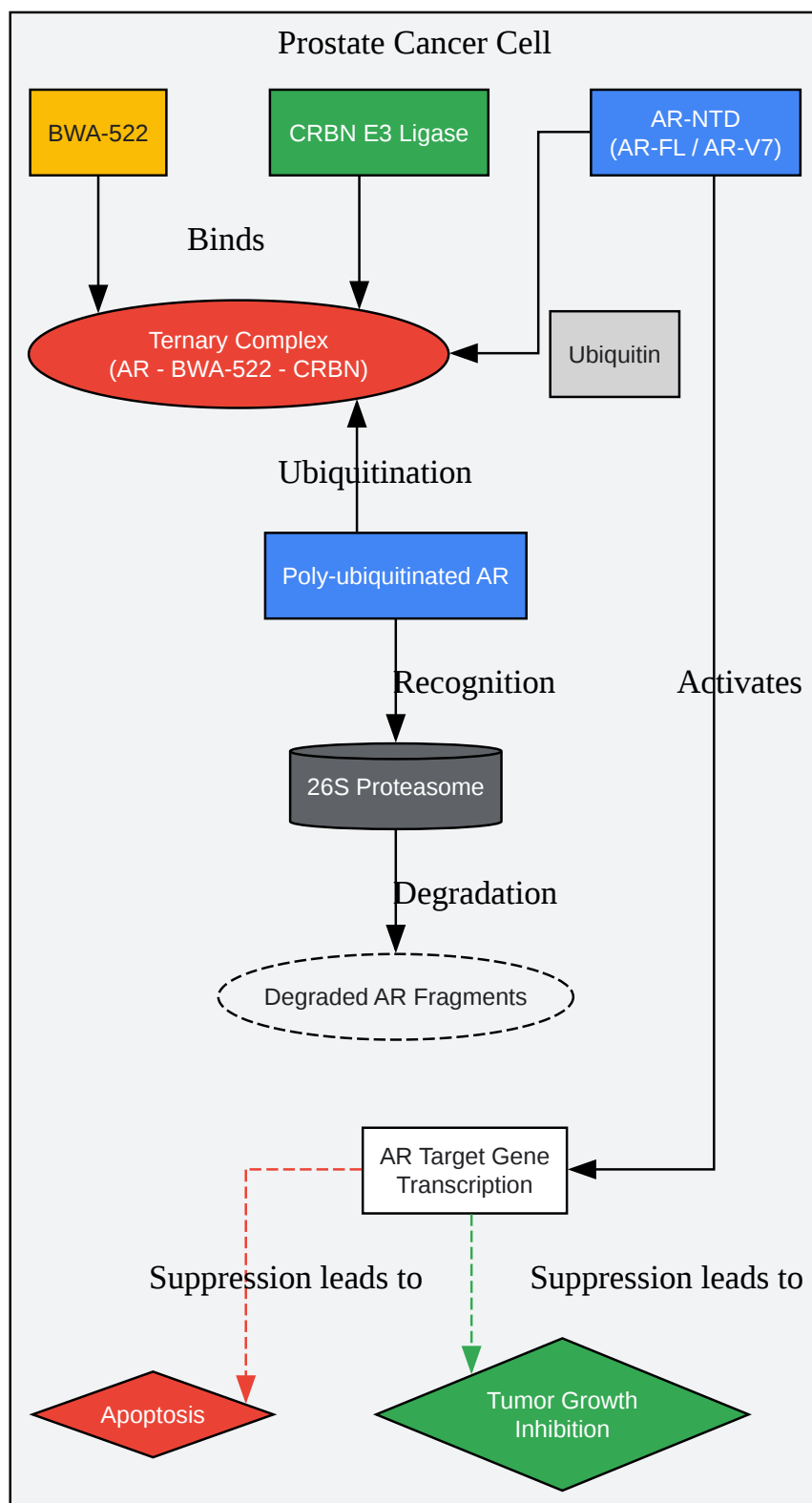
Table 3: In Vivo Efficacy and Pharmacokinetics

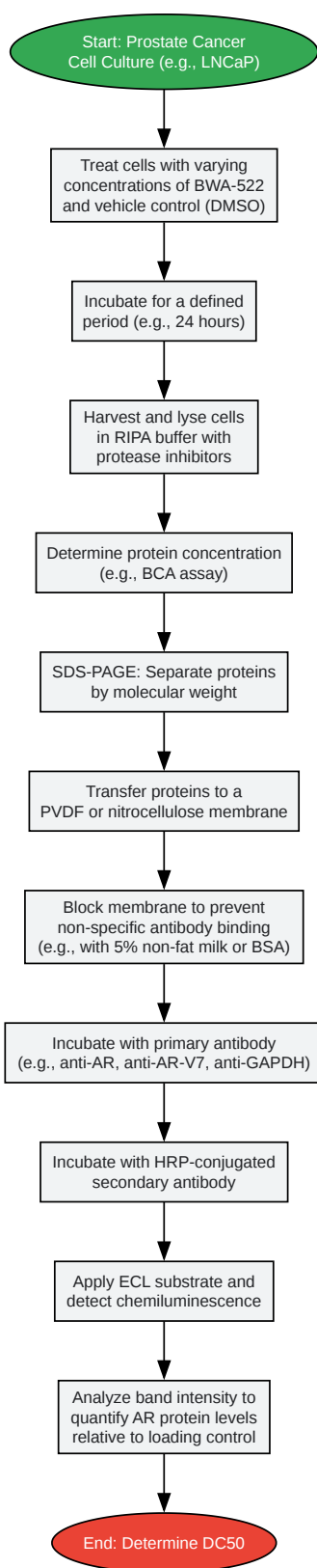
Animal Model	Xenograft Model	Dosage	Tumor Growth Inhibition (TGI) (%)	Oral Bioavailability (%)
Mouse	LNCaP	60 mg/kg (oral)	76[3][4][7]	40.5[3][4][7]
Beagle Dog	Not Applicable	Not Applicable	Not Applicable	69.3[3][4][7]

Signaling Pathway and Experimental Workflow

Visualizations

Signaling Pathway of BWA-522 Action





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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